molecular formula C7H5ClN2O4S B12892810 Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- CAS No. 64037-29-2

Benzoxazole-7-sulfonic acid, 2-amino-5-chloro-

Cat. No.: B12892810
CAS No.: 64037-29-2
M. Wt: 248.64 g/mol
InChI Key: GBNSTFYSASRNQI-UHFFFAOYSA-N
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Description

Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic planar molecules that have been extensively used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications due to their broad substrate scope and functionalization potential . This particular compound is notable for its unique structure, which includes a sulfonic acid group, an amino group, and a chlorine atom, making it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions: Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to form sulfonamide derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Nitrobenzoxazole derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its potential for further functionalization. The combination of the amino group, chlorine atom, and sulfonic acid group provides a versatile platform for various chemical reactions and applications, distinguishing it from other benzoxazole derivatives.

Biological Activity

Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a sulfonic acid group at the 7-position, an amino group at the 2-position, and a chlorine substituent at the 5-position of the benzoxazole framework. Its molecular formula is C10_{10}H9_{9}ClN2_2O3_3S, with a molecular weight of approximately 220.65 g/mol. The unique combination of these functional groups contributes to its solubility and reactivity, making it a subject of interest in pharmacology and synthetic chemistry.

Overview of Biological Activities

Benzoxazole derivatives, including benzoxazole-7-sulfonic acid, exhibit a wide range of biological activities:

  • Antimicrobial Properties : Many benzoxazole derivatives show significant antimicrobial activity against various pathogens, including bacteria and fungi .
  • Anticancer Activity : Research indicates that benzoxazole derivatives can exert cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .
  • Anti-inflammatory Effects : Studies have demonstrated that certain derivatives possess analgesic and anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

Structure-Activity Relationship

The biological activity of benzoxazole-7-sulfonic acid can be attributed to its structural features. The presence of both sulfonic acid and chlorine groups enhances its interaction with biological targets compared to other benzoxazole compounds. A comparative analysis is presented in the table below:

Compound NameStructure FeaturesUnique Aspects
BenzoxazoleBasic structure without substituentsLacks functional groups enhancing biological activity
2-Amino-5-chlorobenzophenoneContains an amino group but lacks sulfonic acidPrimarily used for antimicrobial applications
BenzothiazoleSimilar bicyclic structure but contains sulfurExhibits different biological activities
BenzimidazoleContains a fused imidazole ringKnown for anti-parasitic properties

Antimicrobial Activity

Benzoxazole derivatives have been shown to possess broad-spectrum antimicrobial activity. For instance, studies indicate that compounds derived from benzoxazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Anticancer Studies

A significant body of research has focused on the anticancer potential of benzoxazole derivatives. A study highlighted that certain benzoxazole compounds demonstrated cytotoxic effects against various cancer cell lines, with IC50_{50} values indicating potent activity. For example, compounds were found to be effective against breast cancer cells (MCF-7) and lung cancer cells (A549), showing promise for further development as anticancer agents .

Anti-inflammatory Mechanisms

In vivo studies have evaluated the anti-inflammatory effects of benzoxazole derivatives using models such as the carrageenan-induced paw edema test. Compounds were found to be effective in reducing inflammation and pain, suggesting their potential utility in treating inflammatory disorders .

Case Studies

  • Analgesic and Anti-inflammatory Activity : A series of benzoxazole derivatives were synthesized and tested for their analgesic properties using various pain models. Results indicated that some compounds were more effective than traditional analgesics like indomethacin, with reduced gastric toxicity observed in animal models .
  • Cytotoxic Effects on Cancer Cells : Research involving 3-(2-benzoxazol-5-yl)alanine derivatives revealed significant cytotoxicity against multiple cancer cell lines. The study emphasized the need for further investigation into these compounds for potential therapeutic applications against cancer .

Properties

CAS No.

64037-29-2

Molecular Formula

C7H5ClN2O4S

Molecular Weight

248.64 g/mol

IUPAC Name

2-amino-5-chloro-1,3-benzoxazole-7-sulfonic acid

InChI

InChI=1S/C7H5ClN2O4S/c8-3-1-4-6(14-7(9)10-4)5(2-3)15(11,12)13/h1-2H,(H2,9,10)(H,11,12,13)

InChI Key

GBNSTFYSASRNQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)S(=O)(=O)O)Cl

Origin of Product

United States

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